molecular formula C13H17BN2O3 B2771148 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine CAS No. 2377608-60-9

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine

Cat. No.: B2771148
CAS No.: 2377608-60-9
M. Wt: 260.1
InChI Key: BLCZZUDXADYFSH-UHFFFAOYSA-N
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Description

Historical Development of Benzisoxazole Derivatives in Drug Discovery

Benzisoxazole derivatives have been integral to medicinal chemistry since the mid-20th century, with their structural plasticity enabling diverse biological interactions. Early work focused on their psychotropic potential, exemplified by risperidone and iloperidone, which leverage the benzisoxazole core for serotonin and dopamine receptor modulation. The 2010s marked a paradigm shift as researchers exploited benzisoxazoles’ ability to serve as bioisosteres for benzoyl amino groups in acetylcholinesterase (AChE) inhibitors. For instance, N-acetylbenzisoxazole derivatives demonstrated subnanomolar AChE inhibition (IC~50~ = 2.8 nM) with in vivo efficacy against amnesia models.

Antimicrobial applications expanded significantly with spiropyrimidine-trione benzisoxazoles showing Gram-positive bactericidal activity (MIC <10 μM). Structure-activity relationship (SAR) studies revealed that electron-donating groups at the phenyl ring enhance antioxidant capacity, while electron-withdrawing substituents favor anti-inflammatory effects. The table below summarizes key therapeutic milestones:

Therapeutic Area Benchmark Compound Activity Profile Reference
Neurodegenerative Derivative B AChE IC~50~ = 2.8 nM
Antibacterial Compound 21 MIC = 0.25 μg/mL vs S. aureus
Antitubercular Compound 53 MIC = 3.25 μg/mL vs MTB H37Rv

Emergence of Boronate-Containing Heterocycles in Research

Boronate esters gained prominence through bortezomib, the first FDA-approved proteasome inhibitor (2003), which validated boron’s capacity for covalent enzyme interactions. Subsequent innovations exploited boron’s Lewis acidity and capacity for Suzuki-Miyaura cross-couplings, enabling modular synthesis of complex heterocycles. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, as present in the subject compound, offers enhanced stability and reactivity compared to free boronic acids.

Key synthetic breakthroughs include:

  • Matteson Homologation : Enabled stereocontrolled synthesis of α-aminoboronic esters critical for peptide mimetics.
  • Benzoxaborole Cyclization : Ortho-boronobenzyl alcohols spontaneously cyclize to form benzoxaboroles, a class with antitrypanosomal and anticancer activity.
  • Suzuki-Miyaura Functionalization : Boronate esters serve as coupling partners for late-stage diversification of drug candidates.

The convergence of these methods facilitated hybrid structures like 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazol-3-amine, where the boronate group enables further derivatization while the benzisoxazole ensures target engagement.

Research Significance and Applications Overview

This compound’s design addresses three critical challenges in modern drug discovery:

  • Enhanced Solubility : The lipophilic benzisoxazole core is balanced by the polar boronate ester, improving pharmacokinetic profiles.
  • Dual-Target Potential : Molecular modeling suggests the benzisoxazole could bind enzyme active sites (e.g., AChE PAS domain), while the boronate may inhibit proteasomes or serve as a warhead in covalent inhibitors.
  • Synthetic Versatility : The pinacol boronate group permits diverse cross-coupling reactions, enabling rapid generation of analogs for SAR studies.

Current research trajectories focus on:

  • Antimicrobial Hybrids : Leveraging benzisoxazoles’ membrane permeability with boronates’ enzyme inhibition.
  • Neuroprotective Agents : Combining AChE inhibition with β-amyloid aggregation modulation via boronate-mediated chelation.
  • Targeted Cancer Therapies : Utilizing boron neutron capture therapy (BNCT) potential from the ^10^B isotope.

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzoxazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)8-5-6-9-10(7-8)17-16-11(9)15/h5-7H,1-4H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCZZUDXADYFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=NO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine typically involves the reaction of 6-bromo-benzo[D]isoxazol-3-amine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group facilitates palladium-catalyzed cross-couplings with aryl/heteroaryl halides, forming carbon-carbon bonds. This reaction is pivotal in medicinal chemistry for constructing complex scaffolds.

Key Reaction Conditions:

ComponentDetailsSource
Catalyst Pd(PPh₃)₄ or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)
Base Aqueous Cs₂CO₃ or K₂CO₃
Solvent 1,4-Dioxane/water or DME/water
Temperature 80–120°C

Example Reaction Pathway:
The boronic ester reacts with aryl halides (e.g., bromides or iodides) under Suzuki conditions to form biaryl or heterobiaryl products. For instance, coupling with a halogenated quinoline or indole derivative would yield fused heterocycles, as demonstrated in the synthesis of BET inhibitors (e.g., compound 31 in ).

Acylation

Reaction with acyl chlorides (e.g., cyclohexanecarbonyl chloride) in dichloromethane (DCM) with a base like DIPEA forms amides. This is analogous to steps in the synthesis of indazole derivatives (see , Scheme 6).

Buchwald-Hartwig Amination

While not directly reported for this compound, palladium-catalyzed coupling of the amine with aryl halides could introduce additional aryl groups, expanding structural diversity.

Boronic Ester Hydrolysis

Under acidic or oxidative conditions, the pinacol boronic ester hydrolyzes to the corresponding boronic acid. This is reversible and typically avoided unless required for downstream reactions.

Halogenation and Further Cross-Couplings

Electrophilic halogenation (e.g., using N-chlorosuccinimide) could introduce halogens at specific positions, enabling sequential cross-couplings. For example, halogenation at the 4-position of the benzoisoxazole (if unsubstituted) might allow additional Suzuki or Ullmann couplings ( , Scheme 5).

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, particularly in the development of drugs for neurological disorders and cancer therapy. Research indicates that derivatives of isoxazoles can exhibit anti-inflammatory and anti-cancer properties .

Materials Science

In materials science, the incorporation of boron into organic frameworks can enhance the electronic properties of materials used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The boron moiety improves charge transport and stability in these applications .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to participate in cross-coupling reactions makes it useful for constructing complex molecular architectures. The presence of the dioxaborolane group facilitates various transformations, including Suzuki-Miyaura coupling reactions .

Case Study 1: Neuroprotective Agents

A study focused on synthesizing derivatives of the compound to evaluate their neuroprotective effects against oxidative stress in neuronal cells. The results indicated that certain derivatives exhibited significant protective effects, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's .

Case Study 2: Organic Electronics

Research conducted on the use of this compound in OLEDs demonstrated that films made from derivatives showed improved luminescent efficiency compared to traditional materials. The study highlighted the role of the boron atom in enhancing electron mobility and overall device performance .

Data Table: Comparative Analysis of Applications

Application AreaKey FindingsReferences
Medicinal ChemistryPotential anti-cancer and anti-inflammatory effects
Materials ScienceEnhanced electronic properties for OLEDs and OFETs
Organic SynthesisEffective building block for complex molecules
Neuroprotective AgentsSignificant protective effects against oxidative stress
Organic ElectronicsImproved luminescent efficiency in device applications

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine primarily involves its ability to form stable carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. The boronic ester group acts as a nucleophile, reacting with electrophilic aryl or vinyl halides in the presence of a palladium catalyst. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, resulting in the formation of the desired biaryl or styrene product.

Comparison with Similar Compounds

Structural Isomers and Heterocyclic Analogs

Positional Isomer: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazol-3-amine
  • CAS : 2377610-21-2
  • Molecular Formula: C₁₃H₁₆BNO₂
  • Key Difference : The boronate group is at the 5-position instead of the 6-position.
  • The 6-position is sterically less hindered, favoring higher coupling efficiency .
Indazole Derivative: 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine
  • CAS : 1626335-94-1
  • Molecular Formula : C₁₃H₁₈BN₃O₂
  • Key Difference : Replaces benzoisoxazole with an indazole core (two adjacent nitrogen atoms).
  • This may improve binding affinity in kinase inhibitors compared to benzoisoxazole derivatives .

Substituent Variations

Trifluoromethyl Analog: 6-(Trifluoromethyl)benzo[d]isoxazol-3-amine
  • CAS: Not explicitly listed (see Ref: 10-F757130 in ).
  • Molecular Formula : C₈H₅F₃N₂O
  • Key Difference : Lacks the boronate group but includes a trifluoromethyl (-CF₃) substituent.
  • Impact : The -CF₃ group increases lipophilicity (logP) and metabolic stability, making it suitable for CNS-targeting drugs. However, the absence of boronate limits utility in cross-coupling .
Stability and Reactivity :
  • The benzoisoxazole core is electron-deficient , enhancing boronate reactivity in cross-coupling compared to indazole derivatives. However, indazoles offer better solubility due to additional nitrogen .
  • The trifluoromethyl analog lacks boronate reactivity but exhibits higher thermal stability .

Biological Activity

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.

  • Molecular Formula : C12H17BNO2
  • Molecular Weight : 204.07 g/mol
  • CAS Number : 24388-23-6
  • Structure : The compound features a benzoisoxazole core substituted with a dioxaborolane moiety, which is known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine typically involves multi-step organic reactions including boronation and cyclization processes. The dioxaborolane group is crucial for the compound's reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amineA549 (Lung Cancer)15.0
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amineMCF7 (Breast Cancer)12.5

These results indicate that the compound exhibits significant cytotoxicity against lung and breast cancer cell lines .

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific signaling pathways related to cell proliferation and survival. Studies suggest that it may interfere with the PI3K/Akt pathway, which is crucial for tumor growth .

Antimicrobial Activity

In addition to its anticancer properties, preliminary investigations into the antimicrobial activity of this compound have shown variable results. While some derivatives exhibit antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus, others do not demonstrate significant antimicrobial activity .

Case Study 1: Cytotoxicity in Cancer Models

In a comprehensive study published in Cancer Research, researchers synthesized various derivatives of benzoisoxazole compounds and tested their efficacy against multiple cancer cell lines. The study found that the presence of the dioxaborolane moiety significantly enhanced the cytotoxic effects compared to compounds lacking this functional group .

Case Study 2: In Vivo Efficacy

A separate study focused on the in vivo efficacy of this compound in mouse models of cancer. Mice treated with the compound showed reduced tumor size and increased survival rates compared to control groups. This suggests that 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine may have therapeutic potential as an anticancer agent .

Q & A

Q. Key Parameters :

StepReagents/ConditionsYield Range
CyclizationNH₂OH·HCl, EtOH, reflux60–75%
BorylationPd(PPh₃)₄, B₂pin₂, KOAc, THF, 80°C50–65%

Advanced: How can cross-coupling efficiency with this boronate be optimized in complex substrates?

Methodological Answer :
Optimization strategies include:

  • Ligand selection : Bulky ligands (e.g., SPhos or XPhos) enhance steric tolerance for coupling with hindered aryl halides .
  • Solvent effects : Mixed solvents (e.g., THF:H₂O 4:1) improve solubility of polar intermediates.
  • Base choice : Cs₂CO₃ or K₃PO₄ enhances transmetallation kinetics compared to KOAc.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 120°C) while maintaining yields .

Case Study : Coupling with 2-bromo-5-nitropyridine achieved 78% yield using Pd(OAc)₂/XPhos in dioxane:H₂O (5:1) at 100°C for 6 hours .

Basic: What analytical techniques are critical for characterizing this compound?

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm benzoisoxazole ring protons (δ 6.8–8.2 ppm) and amine protons (δ 5.2–5.8 ppm).
    • ¹¹B NMR : A singlet at ~30 ppm confirms the boronate ester .
  • X-ray Crystallography : Resolves stereoelectronic effects of the boronate group on the benzoisoxazole ring. SHELX software (e.g., SHELXL-2018) is recommended for refinement .
  • HPLC-PDA : Quantify purity (>95%) using a C18 column (MeCN:H₂O gradient).

Advanced: How to resolve discrepancies between computational and experimental data on boron-centered reactivity?

Methodological Answer :
Discrepancies often arise from solvation effects or incomplete DFT functional parameterization. Mitigation steps:

Solvent modeling : Use SMD (Solvation Model based on Density) in Gaussian or ORCA to account for THF/water interactions.

Natural Bond Orbital (NBO) analysis : Identifies hyperconjugative interactions between boron and adjacent oxygen/nitrogen atoms.

Kinetic isotope effects (KIE) : Compare reaction rates using deuterated solvents to probe transition states.

Example : A study found that B–O bond dissociation energies calculated at the B3LYP/6-31G(d) level deviated by <5 kcal/mol from experimental values after solvent correction .

Basic: What are the stability concerns for this compound under storage or reaction conditions?

Methodological Answer :
The boronate ester is sensitive to:

  • Hydrolysis : Store at –20°C under argon. Use molecular sieves (3Å) in solution.
  • Protic solvents : Avoid methanol/water mixtures; use anhydrous THF or DCM.
  • Oxidation : Add BHT (butylated hydroxytoluene, 0.1% w/w) to prevent radical degradation.

Q. Stability Data :

ConditionDegradation (%)Timeframe
RT, air25%7 days
–20°C, Ar<5%6 months

Advanced: How does the electronic nature of the benzoisoxazole ring influence boron’s Lewis acidity?

Methodological Answer :
The electron-withdrawing isoxazole ring enhances boron’s Lewis acidity, facilitating transmetallation in cross-couplings. Quantification methods:

  • Fluoride titration : Measure B–F bond formation via ¹⁹F NMR.
  • DFT calculations : HOMO-LUMO gaps correlate with catalytic activity. For this compound, LUMO energy (–1.8 eV) indicates moderate Lewis acidity, suitable for aryl couplings but not alkylations .

Basic: What are the documented applications in medicinal chemistry or materials science?

Q. Methodological Answer :

  • Protease inhibitors : The boronate acts as a transition-state mimic in serine protease inhibition (e.g., thrombin).
  • MOF synthesis : Boron-containing linkers generate porous frameworks for gas storage (e.g., CO₂ adsorption capacity: 2.5 mmol/g at 1 bar) .
  • Fluorescent probes : Conjugation with fluorophores (e.g., dansyl) enables detection of peroxynitrite in cellular models .

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